5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
CAS No.:
Cat. No.: VC16799180
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid -](/images/structure/VC16799180.png)
Specification
Molecular Formula | C8H8N2O3 |
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Molecular Weight | 180.16 g/mol |
IUPAC Name | 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid |
Standard InChI | InChI=1S/C8H8N2O3/c11-7-4-5(8(12)13)3-6-9-1-2-10(6)7/h3-4,9H,1-2H2,(H,12,13) |
Standard InChI Key | OZFAGBWCAYXVRE-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=CC(=CC2=O)C(=O)O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered imidazole ring. The ketone group at position 5 and the carboxylic acid at position 7 introduce polar functional groups that influence its solubility and reactivity. The IUPAC name, 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid, reflects this arrangement .
Table 1: Key Molecular Properties
The X-ray crystallography data from synthetic analogs confirms a planar geometry for the bicyclic core, with the carboxylic acid group adopting a syn conformation relative to the ketone .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for structurally related compounds, such as methyl (2S,3S)-5-oxo-2,3-diphenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate, reveal distinctive signals:
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¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, aromatic), 5.32 (d, J = 2.8 Hz, 1H, CH), 4.85 (d, J = 2.8 Hz, 1H, CH₂) .
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¹³C NMR: Peaks at δ 175.0 (C=O), 167.2 (COOH), and 105.8 (aromatic C) .
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HRMS: [M+H]⁺ observed at m/z 333.1229 (calculated 333.1234) .
These features are critical for verifying synthetic success and purity.
Synthesis and Optimization
Solvent-Free Hydrothermal Synthesis
A solvent-free method reported by Ran et al. involves reacting ethanediamine derivatives with citric acid at 140°C for 4 hours, yielding 85% of the target compound after recrystallization . This approach minimizes waste and aligns with green chemistry principles.
Table 2: Synthetic Conditions and Yields
Precursor | Catalyst/Temperature | Yield (%) | Purity |
---|---|---|---|
Ethanediamine + Citric Acid | 140°C, 4 h | 85 | >95% (HPLC) |
Methyl Ester Derivative | K₂CO₃/THF, 40°C | 86 | 98% |
Functionalization Strategies
Post-synthetic modifications include:
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Methylation: Treatment with methyl iodide (MeI) in dimethylformamide (DMF) converts the carboxylic acid to a methyl ester (yield: 86%) .
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Acetylation: Reaction with acetyl chloride introduces an acetyl group at position 1 (yield: 85%) .
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Bromination: N-Bromosuccinimide (NBS) mediates bromination at position 8, followed by samarium-mediated reduction to restore the aromatic system .
These derivatives expand the compound’s utility in drug discovery and materials science.
Applications in Pharmaceutical Research
Endoplasmic Reticulum Imaging Probes
Future Directions
Further research should explore:
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